
4-(4-(Methoxymethyl)phenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Methoxymethyl)phenyl)butan-2-one, also known as anisylacetone, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to pale yellow liquid with a sweet, floral, and slightly fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
4-(4-(Methoxymethyl)phenyl)butan-2-one can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base such as sodium hydroxide.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the double bond in anisylidene acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves:
Bulk Condensation: Large-scale mixing of acetone and anisaldehyde with a base.
Catalytic Hydrogenation: Using industrial hydrogenation equipment with a palladium catalyst to achieve the desired reduction.
化学反应分析
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-(Methoxymethyl)phenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its sweet, floral odor
作用机制
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo metabolic transformations, and the ketone group can interact with enzymes and other proteins .
相似化合物的比较
4-(4-(Methoxymethyl)phenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the methoxymethyl group.
4-(3,4-Methylenedioxy)phenyl-2-butanone: Contains a methylenedioxy group instead of a methoxymethyl group.
Raspberry ketone methyl ether: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
4-[4-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
WTPCSGOAEATFDT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC=C(C=C1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



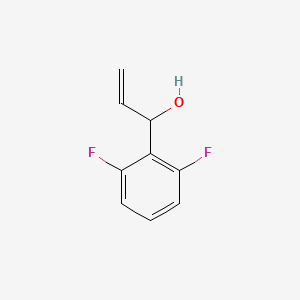
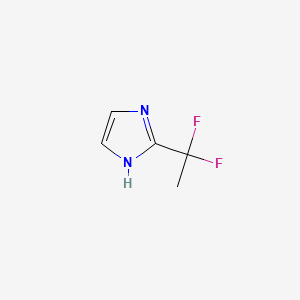
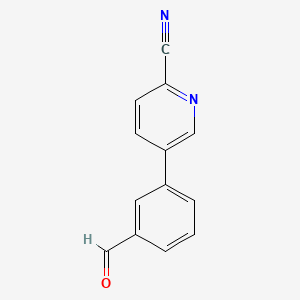
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

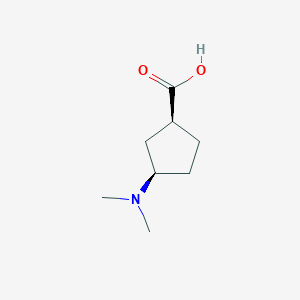
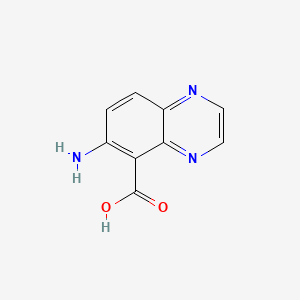

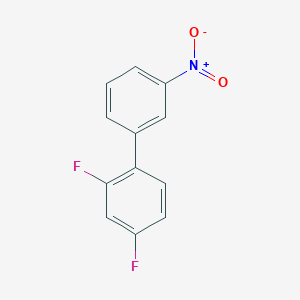
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)
